4,4'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide
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Overview
Description
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diethylamino groups and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide typically involves the reaction of 6-(diethylamino)-1,3,5-triazine-2,4-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Known for its use in photoinitiators and as a UV absorber.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Bis(diethylamino)diphenylmethane: Another related compound with a different central core.
Uniqueness
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 4,4'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is a complex organic molecule with potential applications in various biological contexts. Its structure includes a triazine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C39H58N6O6. The structure can be represented as follows:
This compound features a diethylamino group attached to a triazine core and is linked through ether bonds to two benzamide units. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with triazine structures often exhibit a range of biological activities including:
- Antitumor Activity : Triazines have been studied for their ability to inhibit tumor cell proliferation.
- Antimicrobial Properties : Many derivatives show effectiveness against various bacterial strains.
- Enzyme Inhibition : Some triazine-based compounds act as inhibitors of specific enzymes involved in metabolic pathways.
Antitumor Activity
A study investigating similar triazine derivatives found that they exhibited significant cytotoxicity against cancer cell lines. For instance, compounds derived from 1,3,5-triazine showed IC50 values in the nanomolar range against breast cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Compound | Cell Line Tested | IC50 (nM) | Mechanism |
---|---|---|---|
Triazine A | MCF-7 (breast cancer) | 50 | Apoptosis induction |
Triazine B | HeLa (cervical cancer) | 30 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of triazine derivatives has been well documented. For example, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 50 µg/mL |
S. aureus | 20 | 25 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Triazines can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : These compounds may inhibit enzymes such as topoisomerases and kinases that are crucial for cell division.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain triazines induce oxidative stress in cells leading to apoptosis.
Case Studies
- Antitumor Efficacy in Vivo : A case study involving a related triazine derivative demonstrated significant tumor reduction in xenograft models. Animals treated with the compound showed a decrease in tumor volume by over 60% compared to controls after four weeks .
- Antimicrobial Testing : In a clinical setting, derivatives were tested against multi-drug resistant strains of bacteria. Results indicated that certain modifications to the triazine structure enhanced antimicrobial potency significantly .
Properties
CAS No. |
80203-89-0 |
---|---|
Molecular Formula |
C21H22N6O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[[4-(4-carbamoylphenoxy)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]benzamide |
InChI |
InChI=1S/C21H22N6O4/c1-3-27(4-2)19-24-20(30-15-9-5-13(6-10-15)17(22)28)26-21(25-19)31-16-11-7-14(8-12-16)18(23)29/h5-12H,3-4H2,1-2H3,(H2,22,28)(H2,23,29) |
InChI Key |
NCMXNSGOEQAQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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